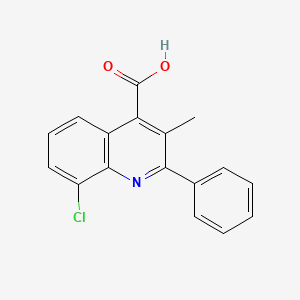

8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C17H12ClNO2 and a molecular weight of 297.74 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions to form 4-hydroxyquinolines . Another method employs the Conrad–Limpach synthesis, which involves the reaction of aniline derivatives with β-ketoesters to form quinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The carboxylic acid group undergoes activation for nucleophilic attack, often forming derivatives like amides or esters.

Key Reaction Pathways:

Mechanistic Insight :

-

The carboxylic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂), enhancing electrophilicity for nucleophilic substitution with amines or alcohols.

Oxidation and Reduction

The methyl group at the 3-position and aromatic systems participate in redox reactions.

Experimental Data:

Key Observation :

-

The methyl group resists complete oxidation to carboxylic acid under standard conditions, likely due to steric hindrance from the adjacent phenyl group .

Cyclization and Ring Functionalization

The chloro substituent and aromatic rings enable cyclization and electrophilic substitution.

Case Study:

A Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst facilitates solvent-free synthesis of fused heterocycles :

textReaction: 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid + 1-naphthylamine → 8-Chloro-3-methyl-2-phenylbenzo[h]quinoline-4-carboxamide Conditions: 80°C, 30 min, 10 mg catalyst Yield: 89%

Mechanism :

-

Imine formation between aldehyde and amine.

-

Cyclization via anomeric-based oxidation, facilitated by the catalyst’s Brønsted acidity .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings for structural diversification.

Optimized Parameters :

Biological Activity Modulation

Derivatization at the 4-carboxylic acid position enhances HDAC inhibitory activity:

| Derivative | HDAC3 IC₅₀ (nM) | Anticancer Activity (K562 cells) |

|---|---|---|

| Parent acid | 420 | Moderate |

| Hydroxamate analog | 12 | Potent (IC₅₀ = 0.8 μM) |

Structure-Activity Relationship :

Stability and Degradation

| Condition | Observation | Half-Life |

|---|---|---|

| Aqueous pH 7.4, 37°C | Hydrolysis at C4-carboxylic acid | >48 hr |

| UV light (254 nm) | Ring-opening via photooxidation | 6 hr |

Recommendation :

-

Store under inert atmosphere at –20°C to prevent decomposition.

Applications De Recherche Scientifique

Anticancer Activity

The compound has been studied for its role as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and have been implicated in cancer progression. Specifically, derivatives of 2-phenylquinoline-4-carboxylic acid, including 8-chloro-3-methyl variants, have shown promising results in inhibiting HDAC3, a target associated with various cancers.

In vitro studies have demonstrated that certain derivatives exhibit significant anticancer activity with low half-maximal inhibitory concentration (IC50) values, indicating potent efficacy against cancer cell lines. For instance, a lead compound identified as D28 showed an IC50 value of 1.02 μM against tested cell lines, suggesting strong potential for development into therapeutic agents for cancer treatment .

Antibacterial Properties

8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid and its derivatives have also been evaluated for antibacterial activity. Research has indicated that modifications to the quinoline structure can enhance antibacterial efficacy against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The structure-activity relationship (SAR) studies reveal that specific substitutions can lead to increased potency compared to traditional antibiotics .

HDAC Inhibition

The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of HDACs. By blocking these enzymes, the compound promotes the acetylation of histones, leading to a more open chromatin structure and increased transcription of tumor suppressor genes while downregulating oncogenes .

Targeting Bacterial Cell Functions

The antibacterial mechanism is thought to involve interference with bacterial cell wall synthesis and protein production. The quinoline framework is known to disrupt essential bacterial functions, leading to cell death. Studies indicate that derivatives can inhibit bacterial growth effectively through these pathways .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid can be compared with other similar compounds, such as:

2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the chloro and methyl substituents.

8-Hydroxyquinoline: Known for its wide range of pharmacological applications.

2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with different substituents and biological activities.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activities .

Activité Biologique

8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid (CAS No: 861234-24-4) is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a phenyl moiety, contributing to its potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that quinoline derivatives can possess significant antibacterial and antifungal activities. The compound's structure allows it to interact with various biological targets, potentially inhibiting microbial growth.

- Anticancer Potential : There is growing interest in the anticancer properties of quinoline derivatives. The compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or inhibition of specific oncogenic pathways.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in crucial cellular processes. For instance, it has been suggested that similar compounds can inhibit translation elongation factors critical for protein synthesis in pathogens like Plasmodium falciparum .

- Cellular Pathway Interference : It may disrupt signaling pathways associated with cancer cell survival and proliferation, although specific pathways for this compound require further elucidation.

Antimicrobial Activity

A study focusing on the antimicrobial effects of quinoline derivatives reported that structural modifications significantly influenced their efficacy against various bacterial strains. For instance, compounds with similar frameworks demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 77.38 µM against Gram-positive and Gram-negative bacteria . While specific data on this compound is limited, its structural similarities suggest potential activity.

Anticancer Activity

Research into related quinoline derivatives has revealed promising anticancer effects. For example, a series of quinoline carboxamides showed potent activity against multiple cancer cell lines, leading to the identification of candidates for further development . Although direct studies on this compound are scarce, its structural components align with those known to exhibit anticancer properties.

Comparative Analysis

To understand the unique aspects of this compound, it is beneficial to compare it with other quinoline derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Phenylquinoline-4-carboxylic acid | Lacks chloro and methyl substituents | Moderate antimicrobial activity |

| 8-Hydroxyquinoline | Hydroxy group instead of chloro | Broad spectrum antimicrobial effects |

| 2-Chloroquinoline | Similar halogen substitution | Notable anticancer properties |

Propriétés

IUPAC Name |

8-chloro-3-methyl-2-phenylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10-14(17(20)21)12-8-5-9-13(18)16(12)19-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPICDAJPAVHJOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.